Blonanserin Blonanserin Blonanserin is an organic molecular entity.
Blonanserin is an atypical antipsychotic approved in Japan in January, 2008. It offers improved tolerability as it lacks side effects such as extrapyramidal symptoms, excessive sedation, or hypotension. As a second-generation (atypical) antipsychotic, it is significantly more efficacious in the treatment of the negative symptoms of schizophrenia compared to first-generation (typical) antipsychotics.
Brand Name: Vulcanchem
CAS No.: 132810-10-7
VCID: VC21329735
InChI: InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3
SMILES: CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F
Molecular Formula: C23H30FN3
Molecular Weight: 367.5 g/mol

Blonanserin

CAS No.: 132810-10-7

VCID: VC21329735

Molecular Formula: C23H30FN3

Molecular Weight: 367.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Blonanserin - 132810-10-7

Description

Blonanserin, marketed under the brand name Lonasen, is an atypical antipsychotic medication primarily used in Japan and South Korea for the treatment of schizophrenia. It was approved by the Japanese regulatory authority, the Pharmaceuticals and Medical Devices Agency (PMDA), in January 2008 . Blonanserin is known for its improved tolerability profile compared to other antipsychotics, as it minimizes side effects such as extrapyramidal symptoms, excessive sedation, and hypotension .

Mechanism of Action

Blonanserin acts as a potent antagonist of dopamine receptors D2 and D3, as well as the serotonin receptor 5-HT2A. It has a high affinity for these receptors, which helps in reducing both positive and negative symptoms of schizophrenia . Additionally, blonanserin shows some affinity for the α1-adrenergic receptor and the 5-HT6 receptor, which may contribute to its efficacy in treating cognitive symptoms .

ReceptorAffinity (Ki)
D20.142 nM
D30.494 nM
5-HT2A0.812 nM
α126.7 nM
5-HT6High affinity

Pharmacokinetics

Blonanserin exhibits a rapid absorption profile with a Tmax of approximately 1.5 hours. Its bioavailability is about 55%, which can be influenced by food intake, leading to prolonged Tmax and increased relative bioavailability when taken with meals . The drug has a large volume of distribution, indicating extensive tissue distribution.

Pharmacokinetic ParameterValue
Tmax1.5 h
Bioavailability55%
Volume of Distribution (Vd)18,060 L

Clinical Efficacy

Clinical trials have demonstrated that blonanserin is effective in treating both positive and negative symptoms of schizophrenia. It has been compared with other antipsychotics like aripiprazole, showing comparable efficacy and tolerability over a 52-week study period . In Chinese patients, blonanserin demonstrated a significant response rate and a favorable safety profile .

Study PopulationResponse RateSignificant Findings
Japanese PatientsComparable to aripiprazoleSignificant improvement in CGI scores
Chinese Patients53.5% response rateLower incidence of prolactin elevation

Safety and Tolerability

Common Side EffectsComparison to Other Antipsychotics
Weight GainLower compared to some atypicals
Metabolic ChangesSimilar to other atypicals
Extrapyramidal SymptomsLower incidence

Clinical Trials and Research

Recent studies have explored the efficacy of blonanserin in various patient populations, including children and those with intractable schizophrenia. These trials have supported its use as an effective treatment option with a favorable safety profile .

Trial FocusKey Findings
ChildrenSignificant reduction in PANSS scores
Intractable SchizophreniaEffective in treating both positive and negative symptoms
CAS No. 132810-10-7
Product Name Blonanserin
Molecular Formula C23H30FN3
Molecular Weight 367.5 g/mol
IUPAC Name 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Standard InChI InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3
Standard InChIKey XVGOZDAJGBALKS-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F
Canonical SMILES CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F
Appearance Pale Beige to Pale Yellow Solid
Melting Point 117-119°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms 2-(4-ethyl-1-piperazinyl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta(b)pyridine
AD 5423
AD-5423
blonanserin
lonasen
Reference Wen YG, Shang DW, Xie HZ, Wang XP, Ni XJ, Zhang M, Lu W, Qiu C, Liu X, Li FF, Li X, Luo FT: Population pharmacokinetics of blonanserin in Chinese healthy volunteers and the effect of the food intake. Hum Psychopharmacol. 2013 Mar;28(2):134-41. doi: 10.1002/hup.2290. Epub 2013 Feb 18. [PMID:23417765]
Deeks ED, Keating GM: Blonanserin: a review of its use in the management of schizophrenia. CNS Drugs. 2010 Jan;24(1):65-84. doi: 10.2165/11202620-000000000-00000. [PMID:20030420]
Zhou Y, Liu M, Jiang J, Wang H, Hu P: Simultaneous determination of blonanserin and its four metabolites in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Nov 15;939:59-66. doi: 10.1016/j.jchromb.2013.09.007. Epub 2013 Sep 18. [PMID:24099858]
Blonanserin Approval Announcement
ChemIDPlus: Blonanserin
PubChem Compound 125564
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator